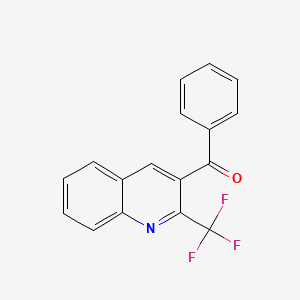

Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone

Description

Properties

Molecular Formula |

C17H10F3NO |

|---|---|

Molecular Weight |

301.26 g/mol |

IUPAC Name |

phenyl-[2-(trifluoromethyl)quinolin-3-yl]methanone |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)16-13(15(22)11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)21-16/h1-10H |

InChI Key |

SCFIVICFDCMSPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone typically involves the reaction of 2-(trifluoromethyl)quinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of quinoline-3-ylmethanol derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone has been investigated for its potential as an anticancer agent. Compounds derived from quinoline have shown activity against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth. For instance, studies suggest that modifications at the quinoline position can enhance specificity and potency against mTOR and PI3K kinases, critical targets in cancer therapy .

Mechanism of Action

The compound's mechanism involves competitive inhibition of protein kinases, which play a vital role in cell proliferation and survival. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Material Science

Fluorescent Materials

Research indicates that quinoline derivatives can be utilized in the development of fluorescent materials. The unique electronic properties imparted by the trifluoromethyl group allow for enhanced fluorescence, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Solvatochromism

this compound exhibits solvatochromic properties, meaning its absorption spectrum changes with the solvent environment. This characteristic is useful in designing sensors that can detect environmental changes based on colorimetric responses .

Photodynamic Therapy

Antimicrobial Applications

The compound has potential applications in antimicrobial photodynamic therapy (aPDT). Studies have shown that quinoline derivatives can effectively photoinactivate pathogenic bacteria when activated by light, making them candidates for treating infections resistant to conventional antibiotics .

Data Summary

Case Studies

- Anticancer Activity Study : A recent study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer types .

- Fluorescent Sensor Development : Researchers have synthesized a series of quinoline derivatives, including this compound, to create a new class of fluorescent sensors capable of detecting metal ions with high sensitivity and selectivity .

- Antimicrobial Efficacy : In a study focused on aPDT, the compound was tested against several bacterial strains, showing promising results in reducing bacterial viability upon light activation .

Mechanism of Action

The mechanism of action of Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Key Findings :

- Trifluoromethyl Group : The 2-CF₃ group in the target compound enhances reaction efficiency (92% yield) compared to halogenated analogs (75–80%) . This is attributed to the electron-withdrawing nature of CF₃, which stabilizes intermediates during C–H activation.

- Heterocyclic Aryl Groups: Compounds like Quinolin-3-yl(thiophen-2-yl)methanone exhibit distinct electronic environments, evidenced by unique ¹H NMR shifts (e.g., thiophene protons at δ 7.45–7.85) .

- Electron-Donating Substituents : Methoxy groups (e.g., 4-OMe in 3ab) improve solubility but may reduce electrophilicity at the ketone position .

Physicochemical Properties

- Lipophilicity: The 2-CF₃ group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Thermal Stability : CF₃-containing compounds exhibit higher melting points (e.g., PD 81,723 melts at 147–152°C) due to strong intermolecular interactions .

Notable Contrasts and Limitations

- Synthetic Challenges : While CF₃ improves yields in some cases (e.g., 92% for the target compound), its introduction often requires specialized reagents (e.g., TBTU, silver nitrate) .

- Activity Trade-offs : Compounds with 4-OMe substituents (e.g., 3ab) may prioritize stability over biological potency , whereas CF₃ analogs balance both .

Biological Activity

Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone is a compound that falls within the class of quinoline derivatives, which are known for their diverse biological activities. This article discusses the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C17H12F3N

- Molecular Weight : 305.28 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of quinoline derivatives, making them effective in various therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, particularly against influenza viruses. For instance, a series of compounds including those with similar structures to this compound demonstrated significant inhibition rates against viral replication. The compound's inhibition rate was found to be substantial at concentrations around 50 µM in plaque inhibition assays, indicating its potential as an antiviral agent .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. The compound has shown moderate inhibitory activity on mTORC1 kinase with an IC50 value of approximately 5 µM, suggesting potential applications in cancer therapy . The mechanism involves the inhibition of key signaling pathways that are crucial for cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various kinases, including mTORC1, which plays a critical role in cell growth and metabolism.

- Cell Cycle Arrest : By inhibiting ftsZ polymerization, quinoline derivatives can disrupt bacterial cell division, leading to cell death .

- Interaction with Biomolecules : The trifluoromethyl group may enhance binding affinity to target proteins, facilitating more effective inhibition of biological pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activities of quinoline derivatives, including this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.